molecular formula C13H18ClN3 B14675262 Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride CAS No. 37989-09-6

Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride

Cat. No.: B14675262
CAS No.: 37989-09-6
M. Wt: 251.75 g/mol
InChI Key: GGQMMRXTAJMPAQ-UHFFFAOYSA-N
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Description

Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(diethylamino)isoquinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce various reduced isoquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline, 1-amino-3-(diethylamino)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

37989-09-6

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

3-N,3-N-diethylisoquinoline-1,3-diamine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-3-16(4-2)12-9-10-7-5-6-8-11(10)13(14)15-12;/h5-9H,3-4H2,1-2H3,(H2,14,15);1H

InChI Key

GGQMMRXTAJMPAQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=CC=CC=C2C(=N1)N.Cl

Origin of Product

United States

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